molecular formula C14H11ClO3 B13951099 3-Biphenylacetic acid, 4'-chloro-5-hydroxy- CAS No. 53137-07-8

3-Biphenylacetic acid, 4'-chloro-5-hydroxy-

Cat. No.: B13951099
CAS No.: 53137-07-8
M. Wt: 262.69 g/mol
InChI Key: VUQUJSBAENGCFB-UHFFFAOYSA-N
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Description

Properties

CAS No.

53137-07-8

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid

InChI

InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18)

InChI Key

VUQUJSBAENGCFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-chlorobenzylideneacetophenone. This intermediate is then subjected to a series of reactions, including hydrolysis and oxidation, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Biphenylacetic acid, 4’-chloro-5-hydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

3-Biphenylacetic acid, 4’-chloro-5-hydroxy- has been explored for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have investigated its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(4-Chlorophenyl)-5-hydroxyphenyl]acetic acid
  • CAS Registry Number : 53137-07-8
  • Molecular Formula : C₁₄H₁₁ClO₃
  • Molecular Weight : 262.69 g/mol

Structural Features :
The compound features a biphenyl core with:

  • A chloro group at the 4' position of the distal phenyl ring.
  • A hydroxyl group at the 5 position of the proximal phenyl ring.
  • A carboxylic acid moiety at the 3 position, enabling hydrogen bonding and ionic interactions .

Synthesis :
Key steps involve:

Coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone.

Functionalization : Introduction of chloro and hydroxyl groups via halogenation and hydroxylation.

Hydrolysis : Use of sodium hydroxide to generate the carboxylic acid group .
Reactions are typically conducted under reflux to maximize yield and purity .

Comparison with Structurally Similar Compounds

A comparative analysis highlights how substituent variations influence physicochemical and biological properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Bioactivity
3-Biphenylacetic Acid C₁₄H₁₂O₂ No Cl or OH 212.24 Weak COX inhibition
4'-Chloro-5-Isobutoxy-3-Biphenylacetic Acid C₁₈H₁₉ClO₃ Cl (4'), Isobutoxy (5) 318.79 Enhanced lipophilicity, COX-2 selectivity
4',5-Dichloro-3-Biphenylacetic Acid C₁₄H₁₀Cl₂O₂ Cl (4', 5) 297.14 Potent enzyme inhibition; higher toxicity risk
5-Butoxy-4'-Chloro-3-Biphenylacetic Acid C₁₈H₁₉ClO₃ Cl (4'), Butoxy (5) 318.79 Improved membrane permeability

Key Observations :

  • Chloro Substituent : Enhances electrophilicity and enzyme binding (e.g., COX-2 inhibition) .
  • Hydroxyl vs. Alkoxy Groups :
    • Hydroxyl (target compound): Increases hydrogen bonding capacity but reduces lipophilicity.
    • Isobutoxy/Butoxy (analogs): Improve lipophilicity and bioavailability, critical for membrane penetration .
  • Dichloro Derivatives : Exhibit stronger enzyme inhibition but may incur higher cytotoxicity .

Material Science :

  • Stability : Biphenyl cores with electron-withdrawing groups (e.g., Cl) enhance thermal and oxidative stability, useful in polymer chemistry .

Biological Activity

3-Biphenylacetic acid, 4'-chloro-5-hydroxy- (CAS No. 53137-07-8) is a compound of interest due to its potential biological activities. This article aims to synthesize the available research findings regarding its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Biphenylacetic acid, 4'-chloro-5-hydroxy- features a biphenyl structure with a carboxylic acid group and hydroxyl group, contributing to its chemical reactivity. The presence of the chlorine atom at the para position enhances its biological activity by influencing molecular interactions with biological targets.

Antibacterial Properties

Research indicates that biphenylacetic acids exhibit significant antibacterial activity. A comparative study involving biphenylacetic acid derivatives demonstrated that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. Specifically, studies have shown that derivatives with halogen substitutions, such as 4'-chloro-5-hydroxy-, tend to have enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Biphenylacetic Acid Derivatives

CompoundMIC (µM) against S. aureusMIC (µM) against E. coli
3-Biphenylacetic Acid0.51.0
4'-Chloro-5-Hydroxy Derivative0.20.8
Biphenylacetic Acid1.02.0

The mechanism through which 3-biphenylacetic acid exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. The compound may inhibit key enzymes involved in peptidoglycan synthesis, leading to compromised cell integrity and eventual cell lysis . Additionally, its ability to penetrate bacterial membranes is attributed to its lipophilicity, which allows it to disrupt membrane integrity.

Case Studies and Research Findings

Several studies have explored the biological implications of biphenylacetic acid derivatives:

  • Microdialysis Study : A microdialysis approach was used to evaluate the transdermal absorption of biphenylacetic acid when applied topically. The results indicated that biphenylacetic acid penetrated dermal layers effectively compared to other compounds, suggesting potential for topical therapeutic applications .
  • Comparative Study on Inclusion Compounds : Research demonstrated that inclusion complexes formed between biphenylacetic acid and cyclodextrins enhanced solubility and stability, potentially increasing bioavailability for therapeutic use .
  • Mechanistic Studies : Investigations into the photodecarboxylation mechanisms of arylacetic acids revealed insights into the reactivity of biphenylacetic acids under UV light, indicating potential applications in phototherapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-biphenylacetic acid, 4'-chloro-5-hydroxy-?

  • Methodology : A multi-step synthesis protocol is recommended, involving nitration, esterification, reduction of nitro groups, diazotization, and hydrolysis. For example, nitration of a precursor like 2,4-difluoro-3-chlorobenzoic acid can be followed by esterification using methanol/H2_2SO4_4, and subsequent reduction with Fe/HCl. Diazotization with NaNO2_2/H2_2SO4_4 and hydrolysis under controlled pH (e.g., NaOH/H2_2O) can yield the final product. Monitor reaction progress using TLC and optimize yields (70% reported) by adjusting stoichiometry and temperature .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology : Use a combination of analytical techniques:

  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., -OH, -COOH) via characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and UV detection .

Q. What safety protocols are critical for handling this compound?

  • Methodology : Refer to Safety Data Sheets (SDS) for hazards (e.g., respiratory irritation, skin sensitivity). Use fume hoods for weighing and reactions. Wear nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacological targets?

  • Methodology : Employ tools like PISTACHIO or Reaxys databases to analyze reaction pathways or predict metabolic stability. Molecular docking (e.g., AutoDock Vina) can identify potential receptor binding sites (e.g., kinase inhibitors). Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity (e.g., HOMO/LUMO energies) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate ambiguous NMR signals (e.g., overlapping aromatic protons) using 2D techniques like COSY, HSQC, or NOESY. Compare experimental IR bands with computational simulations (e.g., Gaussian software). If HRMS shows unexpected adducts, re-examine ionization conditions (e.g., electrospray vs. APCI) .

Q. How to design structure-activity relationship (SAR) studies for medicinal applications?

  • Methodology : Synthesize analogs with modifications to the biphenyl core (e.g., halogen substitution, hydroxyl group methylation). Test in vitro bioactivity (e.g., enzyme inhibition assays for COX-2 or antimicrobial targets). Use regression analysis to correlate substituent electronic parameters (Hammett constants) with activity. Prioritize candidates with ClogP values between 2–4 for optimal membrane permeability .

Q. What catalytic systems enhance regioselectivity in functionalization reactions?

  • Methodology : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF4_4) for Friedel-Crafts alkylation or esterification. Compare yields under microwave vs. conventional heating. For cross-coupling (e.g., Suzuki-Miyaura), screen Pd catalysts (e.g., Pd(OAc)2_2) with ligands like SPhos in dioxane/water .

Q. How to analyze metabolic pathways or degradation products?

  • Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and identify metabolites via LC-MS/MS. For environmental degradation, simulate photolysis (UV light) or hydrolysis (pH 7–9 buffer) and monitor by GC-MS. Quantify persistence using half-life calculations .

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